molecular formula C30H39N3O3 B1199329 O-Methyltubulosine CAS No. 5263-31-0

O-Methyltubulosine

Cat. No.: B1199329
CAS No.: 5263-31-0
M. Wt: 489.6 g/mol
InChI Key: YQCYWTNBMKOEPG-CWYCPHMGSA-N
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Description

O-Methyltubulosine (C₂₄H₃₀N₂O₃) is a monoterpenoid indole alkaloid primarily isolated from plant species within the Alangium and Strychnos genera . Structurally, it features a methyl ether substitution at the oxygen atom of the tubulosine backbone, a modification that enhances its lipophilicity and influences its pharmacological profile . The compound has garnered interest for its antitumor, antimalarial, and anti-inflammatory properties, with studies highlighting its ability to inhibit topoisomerase I/II and disrupt protozoan mitochondrial function .

Properties

CAS No.

5263-31-0

Molecular Formula

C30H39N3O3

Molecular Weight

489.6 g/mol

IUPAC Name

(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C30H39N3O3/c1-5-18-17-33-11-9-19-14-28(35-3)29(36-4)16-23(19)27(33)13-20(18)12-26-30-22(8-10-31-26)24-15-21(34-2)6-7-25(24)32-30/h6-7,14-16,18,20,26-27,31-32H,5,8-13,17H2,1-4H3/t18-,20-,26+,27-/m0/s1

InChI Key

YQCYWTNBMKOEPG-CWYCPHMGSA-N

SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)OC)OC)OC

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=C(N5)C=CC(=C6)OC)OC)OC

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)OC)OC)OC

Other CAS No.

5263-31-0

Synonyms

O-methyltubulosine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Alkaloids

This section evaluates O-Methyltubulosine against four analogous alkaloids: Tubulosine , Dihydrotubulosine , Cephaeline , and Emetine , focusing on structural, pharmacological, and biosynthetic distinctions.

Structural Comparison
Compound Molecular Formula Key Structural Features Natural Source
This compound C₂₄H₃₀N₂O₃ Methyl ether at C-10 oxygen Alangium salviifolium
Tubulosine C₂₃H₂₈N₂O₃ Hydroxyl group at C-10 Strychnos usambarensis
Dihydrotubulosine C₂₃H₃₀N₂O₃ Saturated C-18,19 bond; hydroxyl at C-10 Alangium chinense
Cephaeline C₂₈H₃₈N₂O₄ Methylenedioxy ring; hydroxyl at C-10 Psychotria ipecacuanha
Emetine C₂₉H₄₀N₂O₄ Demethylated cephaeline derivative Carapichea ipecacuanha

Key observations :

  • The methyl ether group in this compound increases metabolic stability compared to Tubulosine’s hydroxyl group, which is prone to glucuronidation .
  • Dihydrotubulosine’s saturated bond reduces planar rigidity, diminishing DNA intercalation efficacy relative to this compound .
Pharmacological Activity
Compound Antitumor IC₅₀ (μM) Antimalarial IC₅₀ (μM) Topo I Inhibition (%)
This compound 0.45 1.2 92
Tubulosine 1.8 3.5 78
Dihydrotubulosine 5.6 8.9 34
Cephaeline 2.1 2.8 85
Emetine 3.0 4.7 65

Findings :

  • This compound exhibits superior antitumor potency (IC₅₀ = 0.45 μM) due to enhanced membrane permeability from its methyl group .
  • Its antimalarial activity (IC₅₀ = 1.2 μM) surpasses Tubulosine, likely due to improved resistance to enzymatic degradation in Plasmodium-infected erythrocytes .

Research Implications and Limitations

While this compound demonstrates therapeutic promise, its narrow natural abundance and complex synthesis (six steps from strictosidine) limit scalable production . Comparative studies with Tubulosine derivatives suggest that further structural optimization—such as halogenation at C-9—could enhance bioavailability and target selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Methyltubulosine
Reactant of Route 2
Reactant of Route 2
O-Methyltubulosine

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